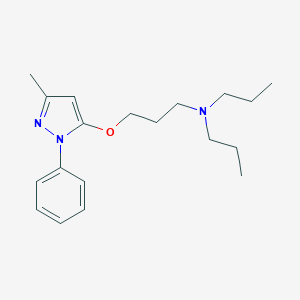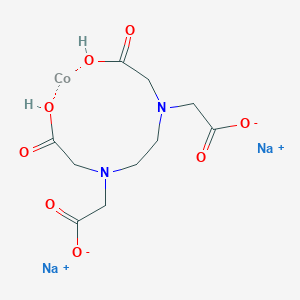
N'-Phenylbenzenecarbothiohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Phenylbenzothiohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a benzothiohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenylbenzothiohydrazide typically involves the reaction of phenylhydrazine with benzothiohydrazide. One common method includes the condensation of phenylhydrazine with carbon disulfide, followed by cyclization with an appropriate reagent to form the benzothiohydrazide structure .
Industrial Production Methods
Industrial production of N’-Phenylbenzothiohydrazide may involve continuous processes that optimize yield and purity. These methods often utilize catalysts and controlled reaction conditions to ensure efficient synthesis. For example, the use of platinum catalysts in hydrogenation reactions can improve the production yield of hydrazobenzene compounds, which are precursors to N’-Phenylbenzothiohydrazide .
化学反应分析
Types of Reactions
N’-Phenylbenzothiohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
作用机制
The mechanism of action of N’-Phenylbenzothiohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the generation of free radicals and reactive oxygen species, which damage the mycelium morphology of fungi . Additionally, molecular docking studies have shown that its derivatives can bind to the ubiquinone-binding region of succinate dehydrogenase, inhibiting its activity and disrupting fungal cell respiration .
相似化合物的比较
N’-Phenylbenzothiohydrazide can be compared with other similar compounds, such as:
N’-Phenylhydrazides: These compounds also exhibit antifungal activity and are used in the development of antifungal agents.
N’-Phenyl pyridylcarbohydrazides: These compounds have broad-spectrum antifungal activity and are being explored as potential fungicide alternatives for plant protection.
The uniqueness of N’-Phenylbenzothiohydrazide lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
13437-75-7 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
N'-phenylbenzenecarbothiohydrazide |
InChI |
InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |
InChI 键 |
AWAWNMNDLBQMDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2 |
手性 SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
规范 SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)








